9-Cyclopentyladenine is derived from adenine, a fundamental component of nucleic acids. Its classification falls under purine derivatives, specifically as an adenosine receptor antagonist. The compound is often utilized in studies exploring the modulation of cAMP levels within cells, making it significant in pharmacological research related to signal transduction pathways.
The synthesis of 9-Cyclopentyladenine typically involves the cyclization of adenine with cyclopentylamine. The process can be summarized as follows:
The molecular structure of 9-Cyclopentyladenine can be described as follows:
9-Cyclopentyladenine participates in several chemical reactions:
The mechanism of action for 9-Cyclopentyladenine primarily involves its role as an inhibitor of adenylyl cyclase:
The physical and chemical properties of 9-Cyclopentyladenine include:
9-Cyclopentyladenine has several scientific applications:
The introduction of a cyclopentyl group at the N⁶-position of adenine represents a strategic modification to enhance target binding affinity while preserving the purine scaffold's recognition properties. This substitution mimics the ribose ring conformation of adenosine but confers metabolic stability by eliminating glycosidic bond susceptibility. The synthetic route typically involves nucleophilic displacement of 6-chloropurine or its 9-protected derivatives with cyclopentylamine under controlled conditions. Early optimization revealed that cyclopentyl ring size is optimal for adenosine receptor (AR) binding, with smaller (cyclobutyl) or larger (cyclohexyl) rings reducing affinity by 3-10 fold [2] [3]. The N⁶-cyclopentyl-9-methyladenine (N-0840) emerged as a lead A₁ AR antagonist (Kᵢ = 852 nM), establishing the critical importance of the 9-methyl group for receptor engagement [3] [5].
Recent medicinal chemistry campaigns have identified 9-cyclopentyladenine (9-CPA) as a potent inhibitor of inositol phosphate kinase (ITPK1), exhibiting nanomolar inhibition (IC₅₀ = 26 ± 5 nM) [1]. This activity stems from competitive ATP displacement, with crystallography confirming that the cyclopentyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. Structure-activity relationship (SAR) studies further demonstrated that N⁶-methyl-(2-benzimidazolyl) substitution on the cyclopentyl ring enhances kinase inhibitory activity while maintaining AR antagonism, as exemplified by compound 17 (IC₅₀ = 0.59 µM for CK1δ; Kᵢ = 76 nM for A₂ₐAR) [2].
Table 1: Lead Compounds Featuring N⁶-Cyclopentyl Modification
Compound | Structural Features | Biological Affinity | Reference |
---|---|---|---|
N-0840 | N⁶-Cyclopentyl-9-methyladenine | A₁ AR Kᵢ = 852 nM | [3] [5] |
9-CPA (Compound 1) | 9-Cyclopentyladenine | ITPK1 IC₅₀ = 26 nM | [1] |
Compound 17 | N⁶-Methyl-benzimidazolyl-9-cyclopentyladenine | CK1δ IC₅₀ = 0.59 µM; A₂ₐAR Kᵢ = 76 nM | [2] |
LUF 5608 | N⁶-Cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine | A₁ AR Kᵢ = 7.7 nM | [3] |
The N9-alkylation of adenine derivatives is critical for directing molecular topology toward biological targets. Unsubstituted adenines undergo competing N7/N9 alkylation, requiring sophisticated strategies for N9-selectivity. Phase-transfer catalysis (PTC) employing tetrabutylammonium bromide in biphasic systems (toluene/50% NaOH) achieves >90% N9-alkylation yield with minimal N7 byproducts [2] [5]. Key advances include:
For 9-CPA synthesis, direct alkylation of adenine with bromocyclopentane under PTC conditions remains the benchmark method, yielding 85-92% N9-product after recrystallization. 9-Methyl analogues employ methyl iodide under similar conditions, though stoichiometric control prevents quaternary salt formation [3] [5].
Table 2: Regioselective Alkylation Optimization Parameters
Condition | Reagent | Solvent | Temperature | N9:N7 Ratio | Yield (%) |
---|---|---|---|---|---|
K₂CO₃, PTC (TBA-Br) | Bromocyclopentane | Toluene/H₂O | 80°C, 6h | 18:1 | 92 |
Cs₂CO₃, no PTC | Bromocyclopentane | DMF | 100°C, 12h | 15:1 | 87 |
NaH | Iodomethane | THF | 0°C→RT, 2h | 3:1 | 65* |
Microwave, K₂CO₃ | Bromocyclopentane | Acetonitrile | 120°C, 30min | 20:1 | 95 |
*Includes significant bis-alkylated impurities
Strategic disubstitution at the 3,8- or 8,9-positions of N⁶-cyclopentyladenine scaffolds enables precise modulation of target selectivity and physicochemical properties. Two principal synthetic routes dominate:
8-Bromo intermediate pathway: 6-Chloropurine undergoes regioselective bromination at C8 using Br₂/acetic acid, followed by N9-alkylation (cyclopentyl/methyl groups) and N⁶-cyclopentylamine displacement. The 8-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution. LUF 5608 exemplifies this approach, where Buchwald-Hartwig amination introduces the N-methylisopropylamino group (Kᵢ A₁ AR = 7.7 nM) [3].
Directed ortho-metalation: 8-Lithiation of N⁶-cyclopentyl-9-methyladenine derivatives using n-BuLi at -78°C enables direct electrophilic quenching. This method installs 8-formyl, 8-carboxy, or 8-halo groups without protecting groups. Subsequent reductive amination or amidation generates 8-aminomethyl or 8-amido derivatives [3].
SAR analysis reveals that 8-amino substitutions (e.g., dimethylamino, piperidinyl) enhance A₁ AR affinity while converting compounds from inverse agonists to neutral antagonists. LUF 5669 (8-(N,N-diethylamino)-N⁶-cyclopentyl-9-methyladenine) exhibits balanced properties: A₁ AR Kᵢ = 75 nM, neutral antagonism in [³⁵S]GTPγS assays, and logP = 1.8 [3]. Conversely, 3-substitution (via radical chemistry) generally reduces receptor engagement but may improve pharmacokinetic parameters.
Table 3: Biological Activities of Key Disubstituted Analogues
Compound | Substituents | A₁ AR Kᵢ (nM) | Functional Activity | LogP |
---|---|---|---|---|
N-0840 | 9-Methyl | 852 | Inverse agonist | 1.9 |
LUF 5608 | 8-(N-Methylisopropylamino),9-methyl | 7.7 | Partial agonist | 2.5 |
LUF 5666 | 8-Morpholino,9-methyl | 206 | Neutral antagonist | 1.6 |
LUF 5669 | 8-(Diethylamino),9-methyl | 75 | Neutral antagonist | 2.1 |
LUF 5674 | 8-(Pyrrolidinyl),9-methyl | 98 | Neutral antagonist | 2.0 |
Radiolabeled 9-cyclopentyladenine derivatives enable quantitative assessment of tissue distribution, metabolism, and target engagement. Three principal radiolabeling strategies have been developed:
Tritium (³H) exchange: Catalytic tritiation of 8-bromo-N⁶-cyclopentyl-9-methyladenine using Pd/C and ³H₂ gas achieves specific activities >25 Ci/mmol. This method preserves the adenine scaffold but risks labile tritium loss at C8. Alternatively, N⁶-[³H]-cyclopentyl labeling employs [³H]-cyclopentylamine (synthesized from [³H]-cyclopentanone via reductive amination) in the nucleophilic displacement step, yielding compounds with improved metabolic stability for tracer studies [3].
Carbon-14 (¹⁴C) synthesis: Uniformly labeled [¹⁴C]-adenine serves as the starting material for N9-alkylation with cyclopentyl bromide, followed by purification via HPLC. Specific activities of 50-60 mCi/mmol are routinely achieved, enabling mass balance studies in rodents. The ¹⁴C-label at C2/C8 provides robust detection in whole-body autoradiography but may generate radioactive fragments upon metabolic oxidation [4] [5].
Fluorescent MANT conjugates: While not radiolabels, 2'-O-(N-methylanthraniloyl) (MANT) groups attached to the N⁶-cyclopentylamine nitrogen enable fluorescence-based tracking of target engagement. MANT-ITP (a close analogue) demonstrates sub-nanomolar binding to adenylyl cyclases, validating this approach for enzyme inhibition studies. MANT conjugation requires careful optimization to avoid disrupting adenine-target interactions [4].
These radiolabeled tools have elucidated hepatic CYP3A4-mediated oxidation as the primary clearance pathway for 9-cyclopentyladenines, with glucuronidation representing <10% of total metabolism. Autoradiography in primates confirms significant blood-brain barrier penetration (brain:plasma ratio = 0.8), supporting CNS-targeted applications [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7